![molecular formula C18H23N3O3 B609990 (R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one CAS No. 1622291-66-0](/img/structure/B609990.png)
(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one
描述
PF-06462894 is a morpholinopyrimidone mGlu5 (mGlu5 Ki = 6 nM). PF-06462894 possessed favorable properties and a predicted low clinical dose (2 mg twice daily). PF-06462894 did not show any evidence of immune activation in a mouse drug allergy model. PF-06462894 had favorable biopharmaceutical properties, affording projected low daily oral doses and a long half-life in humans and was therefore profiled in both rat and NHP studies.
生物活性
(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one, also known as PF-06462894, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurological disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex heterocyclic structure with several functional groups that contribute to its biological properties. Its molecular formula is , and it has a molecular weight of approximately 336.41 g/mol.
PF-06462894 acts primarily as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in a variety of central nervous system processes, including synaptic plasticity and neurotransmission. By modulating mGluR5 activity, PF-06462894 may influence pathways associated with anxiety, depression, and other neuropsychiatric conditions.
Antiproliferative Effects
Research indicates that PF-06462894 exhibits antiproliferative activity against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in breast, colon, and lung cancer models. The compound's mechanisms may involve disrupting cell cycle progression or inducing apoptosis in malignant cells.
Toxicological Profile
Toxicological assessments have demonstrated that PF-06462894 does not produce reactive metabolites, suggesting a favorable safety profile. However, it has been noted to cause skin lesions in non-human primates during toxicity studies, indicating potential adverse effects that require further investigation to understand their clinical relevance .
Study 1: Pharmacological Evaluation
In a study focused on the pharmacological evaluation of PF-06462894, researchers observed its effects in a mouse model of drug allergy. The results indicated that while the compound did not activate immune responses significantly, it did lead to skin lesions similar to those seen with other mGluR5 NAMs. This suggests a possible mechanism-based toxicity that warrants further exploration .
Study 2: Anticancer Activity
Another significant study evaluated the anticancer potential of PF-06462894 against multiple cancer cell lines. The findings indicated robust antiproliferative activity across various models, highlighting its potential utility as an anticancer agent. The lack of inhibitory activity against dihydrofolate reductase (DHFR) suggests that its antiproliferative effects are mediated through alternative pathways .
Data Summary
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₄N₄O₂ |
Molecular Weight | 336.41 g/mol |
Primary Mechanism | mGluR5 Negative Allosteric Modulator |
Antiproliferative Activity | Effective against breast, colon, and lung cancer cells |
Toxicity Observations | Skin lesions in non-human primates; no reactive metabolites detected |
属性
IUPAC Name |
(6R)-6-(2,2-dimethylpropyl)-2-(pyridin-2-ylmethoxy)-7,9-dihydro-6H-pyrimido[2,1-c][1,4]oxazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-18(2,3)9-14-11-23-12-15-20-16(8-17(22)21(14)15)24-10-13-6-4-5-7-19-13/h4-8,14H,9-12H2,1-3H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIYOEYPJWXMRN-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1COCC2=NC(=CC(=O)N12)OCC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H]1COCC2=NC(=CC(=O)N12)OCC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。